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Compound of Interest

Compound Name:
1H-imidazo[1,2-a]imidazole

hydrochloride

CAS No.: 106538-25-4

Cat. No.: B2382714 Get Quote

Focus Application: Antifungal Agents Targeting CYP51 (Lanosterol 14α-demethylase)[1]

Executive Summary
This guide analyzes the medicinal chemistry of substituted imidazole derivatives, specifically

comparing their efficacy as antifungal agents against their structural successors, the triazoles.

[2][3] While imidazole-based drugs (e.g., Ketoconazole, Miconazole) established the azole

class by inhibiting ergosterol biosynthesis, they suffer from metabolic instability and off-target

toxicity (inhibition of mammalian CYP450s).

This document dissects the Structure-Activity Relationship (SAR) required to optimize the

imidazole scaffold, contrasting it with triazole alternatives to provide a roadmap for designing

next-generation inhibitors with higher selectivity indices.

Mechanistic Foundation: The Heme Coordination
Event
To design an effective imidazole derivative, one must understand the atomic-level "collision"

between the drug and the target enzyme, CYP51.
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The Mechanism
The core pharmacophore of the imidazole class is the unhindered nitrogen atom (N3).

Binding: The N3 nitrogen acts as a Lewis base (

-donor), coordinating covalently with the Heme iron (Fe

) in the active site of CYP51.

Inhibition: This coordination displaces the activated oxygen molecule required for the

oxidative demethylation of lanosterol.

Consequence: Accumulation of toxic 14α-methylsterols disrupts fungal membrane fluidity

and function.[1]

Diagram: Mechanism of Action & Binding Topology
The following diagram illustrates the critical binding interactions required for potency.
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SAR Critical Points
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Caption: Logical flow of CYP51 inhibition. The N3-Fe coordination is the primary driver of

affinity, while N1 and C2 substitutions modulate selectivity and pharmacokinetics.

Comparative SAR Analysis
Vector 1: The Heterocyclic Core (Imidazole vs. Triazole)
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The choice between an imidazole and a 1,2,4-triazole ring is the most fundamental decision in

azole drug design.

Feature
Imidazole Scaffold
(e.g.,
Ketoconazole)

Triazole Scaffold
(e.g., Fluconazole)

Impact on
Performance

pKa (Basic N) ~6.5 - 7.0 ~2.0 - 3.0

Selectivity: Imidazoles

are more basic,

leading to stronger

binding to mammalian

Heme, causing

toxicity. Triazoles bind

weakly at

physiological pH but

interact specifically

within the fungal

pocket.

Metabolic Stability
Moderate (Susceptible

to oxidation)
High

Half-life: Triazoles

generally exhibit

longer half-lives due

to the electron-

deficient ring resisting

metabolic attack.

Binding Mode
Driven by N3-Fe

coordination strength.

Driven by H-bonding

networks (e.g.,

Tyr118) + Fe

coordination.

Resistance: Triazoles

are more sensitive to

specific point

mutations (e.g.,

Y132H in Candida)

than imidazoles.

Vector 2: The N1-Substituent (The Hydrophobic Tail)
The N1 position is the "anchor" that stabilizes the drug within the hydrophobic access channel

of the enzyme.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2382714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Requirement: A lipophilic group is mandatory.

Optimization:

2,4-Dichlorophenyl: A "privileged structure" in antifungal SAR (found in Miconazole,

Econazole). The chlorines provide metabolic stability and fill the hydrophobic pocket.

Linker Length: A two-carbon linker between the N1 and the aryl group is often optimal for

allowing the imidazole ring to reach the Heme iron without steric clash.

Vector 3: Electronic Tuning at C2
The Rule: The C2 position (between the two nitrogens) must generally remain unsubstituted

or small.

The Reason: Substituents at C2 introduce steric hindrance that prevents the N3 nitrogen

from approaching the Heme iron (Fe).

Exception: Small electron-withdrawing groups can theoretically lower the pKa to improve

selectivity, but often at the cost of absolute potency.

Experimental Protocols: The Self-Validating System
To ensure scientific integrity, the SAR claims above must be validated using the following

protocols.

Protocol A: CYP51 Reconstitution Inhibition Assay
Purpose: To quantify the direct interaction between the ligand and the target enzyme,

independent of cell permeability issues.

Materials:

Recombinant Candida albicans CYP51 (CaCYP51).

Cytochrome P450 reductase (CPR).

Substrate: Lanosterol (50 µM).
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Cofactor: NADPH (1 mM).

Methodology:

Reconstitution: Mix 1 µM CaCYP51 and 2 µM CPR in potassium phosphate buffer (pH 7.4)

containing lipid vesicles (dilaurylglyceryl-3-phosphorylcholine) to mimic the membrane

environment.

Baseline: Pre-incubate at 37°C for 5 minutes.

Inhibitor Titration: Add the test imidazole derivative (dissolved in DMSO) at varying

concentrations (0.01 µM to 50 µM). Keep DMSO < 1%.

Initiation: Add NADPH to start the reaction.

Termination: After 10 minutes, stop reaction with ethyl acetate.

Quantification: Extract sterols and analyze via LC-MS/MS. Measure the ratio of Lanosterol

(substrate) to 14-demethyl-lanosterol (product).

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Spectroscopic Binding Study (Type II
Difference Spectra)
Purpose: To confirm the mechanism of action (Heme coordination).

Methodology:

Place purified CYP51 (2 µM) in two cuvettes (Reference and Sample).

Titrate the imidazole derivative into the Sample cuvette.

Add equivalent volume of solvent (DMSO) to the Reference cuvette.

Record difference spectra (350–500 nm).
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Validation Criteria: A "Type II" spectrum (Peak at ~425-430 nm, Trough at ~390-410 nm)

confirms direct Nitrogen-Iron coordination.

SAR Optimization Workflow
This diagram outlines the decision tree for optimizing a hit compound into a lead candidate.

1. Scaffold Design
(Imidazole Core)
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(Check C2 Sterics)

3. Synthesis
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4. CYP51 Binding
(Type II Spectra)

5. MIC Assay
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If Kd < 1uM

Selectivity Check
(vs. Human CYP3A4)

Low Selectivity
(Modify N1/C2)

Lead CandidateHigh Selectivity

Click to download full resolution via product page

Caption: Iterative optimization cycle. Note that enzymatic potency (Step 4) does not guarantee

cellular activity (Step 5) due to fungal efflux pumps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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